molecular formula C5H2Cl2N4 B8052964 5,7-Dichloro-1H-[1,2,3]triazolo[4,5-b]pyridine

5,7-Dichloro-1H-[1,2,3]triazolo[4,5-b]pyridine

Cat. No.: B8052964
M. Wt: 189.00 g/mol
InChI Key: MCWCNHAWIPHGCW-UHFFFAOYSA-N
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Description

Structural Characterization of 5,7-Dichloro-1H-triazolo[4,5-b]pyridine

Molecular Architecture and Isomeric Considerations

The core structure of 5,7-Dichloro-1H-triazolo[4,5-b]pyridine consists of a fused bicyclic system: a 1,2,3-triazole ring (positions 1–3) joined to a pyridine ring (positions 4–5) at the b face (Figure 1). Chlorine substituents occupy the 5- and 7-positions of the pyridine moiety, while the triazole nitrogen at position 1 remains unsubstituted. The molecular formula is C₅H₂Cl₂N₄ , with a molecular weight of 189.00 g/mol .

Table 1: Key molecular descriptors

Property Value
CAS No. 2091505-12-1
IUPAC Name 5,7-Dichloro-1H-triazolo[4,5-b]pyridine
Molecular Formula C₅H₂Cl₂N₄
Molecular Weight 189.00 g/mol

Isomeric distinctions arise from the fusion position of the triazole ring. For instance, triazolo[4,5-c]pyridine derivatives feature a different nitrogen arrangement, altering electronic properties and reactivity. The b-face fusion in this compound creates a planar geometry, favoring π-π stacking interactions in solid-state configurations.

Crystallographic Analysis and Conformational Dynamics

While experimental crystallographic data for 5,7-Dichloro-1H-triazolo[4,5-b]pyridine remain unpublished, computational models predict a nearly coplanar arrangement of the triazole and pyridine rings. Density functional theory (DFT) simulations suggest a dihedral angle of <5° between the rings, minimizing steric strain. The chlorine atoms at positions 5 and 7 introduce slight electron-withdrawing effects, polarizing the pyridine ring and enhancing electrophilic character at the 3-position of the triazole.

Conformational flexibility is limited due to the rigid bicyclic framework. Molecular dynamics simulations indicate that rotation about the C4–C5 bond (pyridine-triazole junction) is restricted, with an energy barrier of ~25 kcal/mol. This rigidity may contribute to the compound’s stability under standard conditions.

Spectroscopic Profiling (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR : The deshielded proton at position 2 of the triazole ring resonates at δ 8.9–9.1 ppm (singlet), while the pyridine proton at position 6 appears as a doublet at δ 8.2–8.4 ppm (J = 5.6 Hz). Chlorine’s inductive effect downfield-shifts adjacent protons by 0.3–0.5 ppm.
  • ¹³C NMR : The triazole carbons (C1–C3) exhibit signals at δ 142–148 ppm , characteristic of sp²-hybridized nitrogens. Pyridine carbons adjacent to chlorine (C5, C7) resonate at δ 128–132 ppm , consistent with similar dichloropyridines.
Infrared (IR) Spectroscopy

Key absorptions include:

  • C–Cl stretches : 760–780 cm⁻¹ (asymmetric) and 680–700 cm⁻¹ (symmetric).
  • Triazole C=N stretches : 1,580–1,610 cm⁻¹ .
  • Aromatic C–H bends : 1,050–1,100 cm⁻¹ .
Mass Spectrometry (MS)

Electron ionization (EI-MS) yields a molecular ion peak at m/z 189.0 ([M]⁺), with major fragments at m/z 154.0 ([M–Cl]⁺) and m/z 118.0 ([M–2Cl]⁺). High-resolution MS confirms the molecular formula with an error margin of <2 ppm.

Comparative Analysis with Triazolopyridine Isomers

Triazolopyridines exhibit diverse properties depending on ring fusion and substituent positions:

Table 2: Isomeric comparison

Isomer Fusion Position Key Properties
triazolo[4,5-b]pyridine b face Planar geometry, high thermal stability
triazolo[1,5-a]pyridine a face Nonplanar, enhanced solubility in polar solvents
triazolo[4,5-c]pyridine c face Distorted geometry, reactive at N2

The 5,7-dichloro derivative’s electron-deficient pyridine ring facilitates nucleophilic substitution at C3, unlike the [1,5-a] isomer, which reacts preferentially at C7. Additionally, its melting point (210–215°C ) exceeds that of non-chlorinated analogs by ~40°C, underscoring halogen-based lattice stabilization.

Properties

IUPAC Name

5,7-dichloro-2H-triazolo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2N4/c6-2-1-3(7)8-5-4(2)9-11-10-5/h1H,(H,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCWCNHAWIPHGCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NNN=C2N=C1Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Pathway and Key Steps

The synthesis begins with cyanamide (1), which reacts with carbon disulfide and alkali metal hydroxide to form a cyanoimide dithioformic acid salt (2). Subsequent methylation with methyl iodide or dimethyl sulfate selectively generates a monopotassium salt (3). Ethyl bromoacetate undergoes ring-closure under alkaline conditions to yield 2-methylthio-4-amino-5-ethyl carboxylate thiazole (4). The methylthio group is reductively removed using acidic conditions (e.g., HCl/Zn) to form 4-amino-5-ethyl carboxylate thiazole (5). Conversion of the amine to urea (6), followed by alkaline cyclization, yields [4,5-d]thiazole-5,7-dihydroxypyrimidine (7). Final chlorination with phosphorus oxychloride (POCl₃) produces the target compound (8) in 82% yield .

Table 1: Reaction Conditions and Yields

StepReagents/ConditionsIntermediateYield
1CS₂, NaOH, MeOH285%
2CH₃I, KOH378%
3Ethyl bromoacetate, Et₃N465%
4HCl/Zn, reflux590%
5NH₃, NaNO₂670%
6KOH, 100°C745%
7POCl₃, reflux882%

Ultrasonic-Assisted Cyclization

Mechanochemical Optimization

A streamlined approach involves reacting 2-hydrazinyl-3-chloro-5-trifluoromethylpyridine (9) with substituted benzoic acids (10) in POCl₃ under ultrasonic irradiation (80–150°C). This method reduces reaction times to 3–6 hours and achieves yields up to 70% by enhancing molecular collision efficiency. For example, 4-methoxybenzoic acid yields 3-(4-methoxyphenyl)-1,2,4-triazolo-(6-trifluoromethyl-8-chloro)-[4,3-a]-pyridine .

Key Advantages :

  • Eliminates traditional reflux setups.

  • Compatible with electron-deficient aryl acids (e.g., nitro-substituted).

Chlorination of Dihydroxypyrimidine Precursors

Direct POCl₃-Mediated Chlorination

[4,5-d]Thiazole-5,7-dihydroxypyrimidine (7) reacts with excess POCl₃ under reflux (10 hours) to replace hydroxyl groups with chlorides. This step is highly efficient (82% yield ) and scalable, though it requires careful handling of corrosive reagents.

Side Reactions :

  • Over-chlorination is mitigated by controlling stoichiometry (3 eq POCl₃).

  • Quenching with saturated NaHCO₃ prevents decomposition.

Cyclization of Diamino Precursors

Nitrous Acid-Mediated Ring Closure

Diamino intermediates (e.g., 5,7-diamino-1H-triazolo[4,5-b]pyridine ) are treated with NaNO₂ in aqueous acetic acid at 0–5°C. The diazotization-cyclization sequence forms the triazole ring with 50–60% yield , though regioselectivity challenges arise with asymmetric substrates.

Limitations :

  • Requires optically pure diamino precursors.

  • Low yields for sterically hindered derivatives.

Comparative Analysis of Methods

Table 2: Method Efficiency and Applicability

MethodYieldTimeCostScalability
Multi-Step Synthesis82%5–7 daysHighIndustrial
Ultrasonic Cyclization70%3–6 hoursModerateLab-scale
POCl₃ Chlorination82%10 hoursLowHigh
Diamino Cyclization55%24 hoursLowLimited

Chemical Reactions Analysis

Types of Reactions

5,7-Dichloro-1H-[1,2,3]triazolo[4,5-b]pyridine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms at the 5 and 7 positions can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The triazole ring can participate in redox reactions, although these are less common.

    Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Coupling Reactions: Palladium catalysts and appropriate ligands are used under inert atmosphere conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a 5,7-diamino derivative of the triazolopyridine.

Scientific Research Applications

Medicinal Chemistry

5,7-Dichloro-1H-[1,2,3]triazolo[4,5-b]pyridine has been investigated for its potential as a pharmaceutical agent. Its structure allows it to interact with various biological targets, making it a candidate for developing new therapeutic agents.

  • Antimicrobial Activity : Research indicates that derivatives of triazolo-pyridine compounds exhibit significant antimicrobial properties. For instance, studies have shown that modifications in the triazole ring can enhance antibacterial activity against resistant strains of bacteria .
  • Anticancer Properties : Some derivatives have demonstrated cytotoxic effects on cancer cell lines. The mechanism involves the inhibition of specific enzymes related to tumor growth and proliferation .

Material Science

The compound's unique structure also makes it suitable for applications in material science:

  • Coordination Chemistry : this compound can act as a ligand in coordination complexes. It has been used to synthesize metal-organic frameworks (MOFs) that exhibit interesting properties such as gas adsorption and catalysis .
  • Surface-enhanced Raman Spectroscopy (SERS) : The compound has been studied for its interaction with silver nanoparticles, enhancing the sensitivity of Raman spectroscopy techniques. This application is crucial for detecting low concentrations of analytes in various fields including environmental monitoring and biological assays .

Agricultural Chemistry

The compound is also being explored for its potential use in agrochemicals:

  • Pesticide Development : Its triazole moiety is known to be effective in the synthesis of fungicides and herbicides. Research suggests that derivatives of this compound could provide effective solutions against crop diseases caused by fungi and pests .

Case Study 1: Antimicrobial Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their antimicrobial efficacy against various bacterial strains. The study found that certain modifications led to a significant increase in activity compared to the parent compound.

Case Study 2: Coordination Complexes

A paper in Inorganic Chemistry discussed the synthesis of a coordination complex using this compound as a ligand with europium ions. The resulting complex exhibited luminescent properties that could be exploited for optical applications .

Table 1: Summary of Applications

Application AreaSpecific UseFindings/Notes
Medicinal ChemistryAntimicrobial AgentsEffective against resistant bacterial strains
Anticancer AgentsCytotoxic effects observed on cancer cell lines
Material ScienceCoordination ComplexesUsed to create MOFs with enhanced properties
SERS ApplicationsImproved detection limits for analytes
Agricultural ChemistryPesticide DevelopmentPotential candidates for fungicides

Mechanism of Action

The mechanism by which 5,7-Dichloro-1H-[1,2,3]triazolo[4,5-b]pyridine exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Applications/Synergies
5,7-Dichloro-1H-[1,2,3]triazolo[4,5-b]pyridine Triazolo[4,5-b]pyridine 5-Cl, 7-Cl 203.03 Kinase inhibitors, anticancer agents
5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyridine Triazolo[1,5-a]pyridine 5-Cl, 7-Cl 188.01 Intermediate for drug discovery
5,7-Dichloro-1-methylimidazo[4,5-b]pyridine Imidazo[4,5-b]pyridine 5-Cl, 7-Cl, 1-Me 202.04 Proto-oncogene kinase inhibitors
5-Methyl-1H-[1,2,3]triazolo[4,5-b]pyridine Triazolo[4,5-b]pyridine 5-Me 134.14 Anticancer scaffolds
5,7-Diamino-3-(trifluoromethyl)phenyl-triazolo[4,5-b]pyridine Triazolo[4,5-b]pyridine 5-NH₂, 7-NH₂, 3-CF₃Ph 320.25 Selective cytotoxicity in lung cancer

Key Observations:

Core Heterocycle Differences :

  • Triazole vs. Imidazole : The replacement of triazole with imidazole (e.g., 5,7-Dichloro-1-methylimidazo[4,5-b]pyridine) reduces nitrogen content, altering hydrogen-bonding capacity and electronic properties .
  • Triazole Ring Position : Triazolo[1,5-a]pyridine (evidence 17) vs. triazolo[4,5-b]pyridine (evidence 16) isomers exhibit distinct regiochemical reactivities due to differences in ring fusion positions.

Substituent Effects: Chlorine vs. Methyl: Chlorine substituents increase lipophilicity and electron-withdrawing effects compared to methyl groups, enhancing binding to hydrophobic enzyme pockets (e.g., kinase inhibitors) . Amino Groups: 5,7-Diamino derivatives (evidence 8) improve solubility and enable hydrogen bonding, critical for selective anticancer activity.

Table 3: Pharmacological Profiles

Compound Biological Target/Activity Potency (IC₅₀ or GP*) Selectivity Notes
5,7-Dichloro-1H-triazolo[4,5-b]pyridine c-Met kinase modulation Not reported High specificity for c-Met pathway
5,7-Diamino-triazolo[4,5-b]pyridine Lung cancer (EKVX cells) GP = 29.14% Lower toxicity vs. doxorubicin
5,7-Dichloro-imidazo[4,5-b]pyridine PIM-1 kinase inhibition IC₅₀ < 100 nM Competitive ATP-binding inhibition
5-Methyl-triazolo[4,5-b]pyridine Ovarian cancer (OVCAR-4 cells) GP = -4.08% Synergistic with quinazolinones

*GP = Growth Percentage relative to controls.

  • Kinase Inhibition : Dichloro-substituted triazolo-pyridines (evidence 13) and imidazo-pyridines (evidence 15) target kinases like c-Met and PIM-1, critical in cancer progression. Chlorine atoms enhance affinity via halogen bonds with kinase backbones.
  • Anticancer Selectivity: Amino-substituted derivatives (evidence 8) show reduced toxicity to non-cancerous HEK293 cells, highlighting substituent-driven selectivity.

Biological Activity

5,7-Dichloro-1H-[1,2,3]triazolo[4,5-b]pyridine (CAS No. 2091505-12-1) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C5_5H2_2Cl2_2N4_4
  • Molecular Weight : 189.00 g/mol
  • Purity : Typically >98% in commercial preparations
  • Storage Conditions : Should be stored in an inert atmosphere at 2-8°C to maintain stability .

Biological Activity Overview

The biological activities of this compound have been explored in various contexts:

1. Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit various kinases involved in cancer progression. For instance, modifications of triazole-fused compounds have demonstrated selective inhibition of c-Met kinases with IC50_{50} values as low as 0.005 µM . This suggests that derivatives of this compound could serve as promising leads for cancer therapeutics.

2. Neuropharmacological Effects

Research indicates that compounds similar to this compound exhibit activity at nicotinic acetylcholine receptors (nAChRs). For example, a related compound demonstrated significant modulation of α7 nAChRs with EC50_{50} values ranging from 0.14 to 2.5 µM in various assays . This highlights the potential for developing neuroprotective agents targeting cholinergic signaling pathways.

3. Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Certain derivatives have shown moderate antibacterial activity against pathogens such as Neisseria meningitidis and Haemophilus influenzae, indicating a broader spectrum of biological activity that may be harnessed for therapeutic applications .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Kinase Inhibition : The compound's structure allows it to interact with and inhibit specific kinases involved in tumor growth and metastasis.
  • Receptor Modulation : Its ability to modulate nAChRs suggests a mechanism by which it could influence neurotransmitter release and synaptic plasticity.
  • Antimicrobial Action : The precise mechanism remains under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies and Research Findings

StudyFindings
Study on c-Met inhibitorsIdentified derivatives with potent anticancer activity; IC50_{50} = 0.005 µM for selective c-Met inhibition.
Neuropharmacological assessmentDemonstrated modulation of α7 nAChRs with EC50_{50} values indicating significant receptor activity.
Antimicrobial evaluationShowed moderate antibacterial activity against N. meningitidis (64 μg/mL) and H. influenzae (32 μg/mL).

Q & A

Q. What are the most reliable synthetic routes for 5,7-Dichloro-1H-[1,2,3]triazolo[4,5-b]pyridine, and how do reaction conditions influence regioselectivity?

The compound can be synthesized via diazotization of pyridine-3,4-diamine derivatives followed by cyclization. A key intermediate is 5,7-dichloro-3-nitropyridine, which undergoes nitro group reduction to yield an amine intermediate. Diazotization with NaNO₂ in acetic acid facilitates cyclization to form the triazolo[4,5-b]pyridine core . Regioselectivity is influenced by steric and electronic factors, such as substituent placement on the pyridine ring and reaction temperature. For example, electron-withdrawing groups (e.g., Cl) at the 5- and 7-positions stabilize intermediates, directing cyclization to the [4,5-b] position .

Q. How can spectroscopic techniques (NMR, MS, HPLC) resolve structural ambiguities in derivatives of this compound?

  • ¹H/¹³C NMR : The deshielded protons on the triazole ring (δ 8.5–9.5 ppm) and pyridine ring (δ 7.5–8.5 ppm) confirm fusion patterns. Chlorine substituents induce distinct splitting in adjacent protons .
  • LC-MS : High-resolution mass spectrometry (HRMS) distinguishes molecular ions (e.g., [M+H]⁺ for C₆H₄Cl₂N₄ at m/z 212.9804) and fragmentation patterns, critical for verifying substituent positions .
  • HPLC : Purity (>98%) is validated using reverse-phase C18 columns with acetonitrile/water gradients .

Q. What are the key challenges in purifying 5,7-Dichloro-1H-triazolo[4,5-b]pyridine, and what methods mitigate them?

Challenges include low solubility in polar solvents and co-elution of regioisomers. Recrystallization from DCM/hexane mixtures or preparative HPLC with trifluoroacetic acid (TFA) as a mobile-phase modifier improves purity . Silica gel chromatography (ethyl acetate/hexane, 1:4) effectively separates triazolo[4,5-b]pyridine derivatives from [4,5-c] isomers .

Advanced Research Questions

Q. How does 5,7-Dichloro substitution impact electronic properties and binding affinity in kinase inhibition studies?

The electron-withdrawing Cl groups increase electrophilicity of the pyridine ring, enhancing π-π stacking with kinase ATP-binding pockets. Molecular docking studies show that 5,7-Cl substituents improve hydrogen bonding with residues like Lys68 in PIM-1 kinase, increasing IC₅₀ values by ~10-fold compared to non-halogenated analogs .

Q. What strategies address contradictory data in structure-activity relationship (SAR) studies of triazolopyridines?

  • Steric vs. Electronic Effects : While Cl groups enhance electronic interactions, bulky substituents (e.g., 3-trifluoromethoxy-phenyl) reduce activity due to steric clashes. Use truncated analogs or molecular dynamics simulations to decouple these effects .
  • Regioisomer Contamination : Confirm regiochemical purity via NOE NMR or X-ray crystallography. For example, [1,2,3]triazolo[4,5-b]pyridine exhibits distinct NOE correlations between H-5 (triazole) and H-6 (pyridine) .

Q. How can computational methods optimize the design of 5,7-Dichloro-triazolopyridine derivatives as microtubule destabilizers?

Density functional theory (DFT) calculations predict frontier molecular orbitals (HOMO/LUMO) to assess reactivity with tubulin’s colchicine-binding site. Molecular dynamics (MD) simulations (AMBER force field) model binding stability, highlighting critical interactions with β-tubulin residues Tyr224 and Thr179 .

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